N-[1-(Furan-2-yl)ethyl]-6-methylpyridin-3-amine
CAS No.:
Cat. No.: VC17791174
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O |
|---|---|
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | N-[1-(furan-2-yl)ethyl]-6-methylpyridin-3-amine |
| Standard InChI | InChI=1S/C12H14N2O/c1-9-5-6-11(8-13-9)14-10(2)12-4-3-7-15-12/h3-8,10,14H,1-2H3 |
| Standard InChI Key | NSNJKRYSLAXTNM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(C=C1)NC(C)C2=CC=CO2 |
Introduction
Structural and Molecular Characteristics
The molecular architecture of N-[1-(furan-2-yl)ethyl]-6-methylpyridin-3-amine integrates two heteroaromatic systems: a furan ring and a pyridine ring. The furan component contributes electron-rich π-systems, while the pyridine moiety introduces basicity and hydrogen-bonding capabilities. The ethylamine linker positions the methyl group at the pyridine’s 6-position, influencing steric and electronic interactions .
Key structural features include:
-
Furan Ring: A five-membered oxygen-containing heterocycle with conjugated double bonds, enhancing reactivity toward electrophilic substitution .
-
Pyridine Ring: A six-membered nitrogen-containing aromatic ring, providing a site for hydrogen bonding and metal coordination.
-
Ethylamine Bridge: A flexible spacer that modulates molecular conformation and solubility .
Comparative analysis with N-(furan-2-ylmethyl)-6-methylpyridin-3-amine (CAS: 1503686-39-2) reveals that the ethyl substituent in the former increases molecular weight by 14.02 g/mol and alters steric bulk, potentially affecting biological activity .
| Solvent | Heating Method | Time (min) | Yield (%) |
|---|---|---|---|
| i-PrOH | Reflux | 25 | 75 |
| EtOH | Reflux | 30 | 67 |
| 1,4-Dioxane | Reflux | 32 | 70 |
Mechanistically, the reaction may proceed via ethoxyimine intermediates or direct condensation, depending on reagent addition order .
Analytical Characterization
Structural confirmation of N-[1-(furan-2-yl)ethyl]-6-methylpyridin-3-amine relies on advanced spectroscopic and chromatographic techniques:
-
NMR Spectroscopy: - and -NMR identify proton environments and carbon hybridization states, distinguishing E/Z isomers .
-
High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (202.25 g/mol) and fragmentation patterns.
-
HPLC: Assesses purity (>95% recommended for pharmacological studies).
Challenges and Future Directions
Despite its promise, N-[1-(furan-2-yl)ethyl]-6-methylpyridin-3-amine faces challenges:
-
Synthetic Scalability: Multi-step routes requiring stringent anhydrous conditions complicate large-scale production .
-
Isomer Stability: E/Z equilibria in solution necessitate careful storage and handling .
-
Biological Testing: Empirical data on toxicity, pharmacokinetics, and mechanism of action are lacking.
Future research should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume